2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-9-10-17(26-2)18(13-16)27(23,24)20-14-6-5-7-15(12-14)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLOGULTHABURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Piperidine Ring to the Benzene Core: This step involves coupling the piperidine ring with a benzene derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide with structurally related sulfonamide derivatives.
Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives
Key Observations:
Substituent Diversity: The target compound’s 2-oxopiperidinyl group introduces a polar lactam ring, which may enhance solubility and hydrogen-bonding interactions compared to the imidazopyridine () or benzothiazolyl () groups. ’s benzothiazolyl and extended piperidinylpropyl chain contribute to higher molecular weight (551.72 vs. ~395.45) and lipophilicity, likely impacting pharmacokinetics .
Biological Relevance: Imidazopyridine () and benzothiazole () moieties are common in kinase and protease inhibitors, suggesting the target compound may share similar targets.
Synthetic Feasibility :
- The target compound’s lactam ring may require specialized synthesis (e.g., cyclization steps), whereas ’s cyclohexyl group is simpler to incorporate .
Biological Activity
2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 358.43 g/mol
Antitumor Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant antitumor activity. For instance, a study highlighted the synthesis of various benzene sulfonamide derivatives, where some demonstrated potent inhibitory effects against cancer cell lines such as HeLa and MDA-MB231. The IC50 values for these compounds ranged from 1.47 to 6.87 μg/ml, indicating their potential as anticancer agents .
The biological activity of 2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that compounds in this class can induce apoptosis in cancer cells, leading to reduced tumor growth.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell cycle and apoptosis.
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds, it was found that certain derivatives exhibited a high percentage inhibition (up to 88.7%) against tested cell lines . This study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities and interactions with target proteins.
Study 2: Pharmacokinetics and Toxicity
Another investigation focused on the pharmacokinetics of similar sulfonamide derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated favorable pharmacokinetic profiles with low toxicity levels in animal models .
Data Table
| Biological Activity | IC50 (μg/ml) | Cell Lines Tested | % Inhibition |
|---|---|---|---|
| Compound A | 1.47 | HeLa | 88.7 |
| Compound B | 4.42 | MDA-MB231 | 75.4 |
| Compound C | 6.87 | Daoy | 59.4 |
Q & A
Q. What are the key synthetic routes for preparing 2,5-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and what reagents/conditions are critical for optimizing yield?
The synthesis typically involves a multi-step protocol:
- Step 1: Formation of the 2-oxopiperidinyl-phenyl intermediate via nucleophilic substitution between 3-aminophenol and 2-oxopiperidine derivatives under basic conditions (e.g., NaOH in DMF at 80°C) .
- Step 2: Sulfonamide bond formation using 2,5-dimethoxybenzenesulfonyl chloride, requiring anhydrous conditions and a base like triethylamine to deprotonate the amine .
- Key considerations: Solvent choice (DMF vs. dichloromethane) impacts reaction kinetics, while temperature control minimizes side reactions like sulfonate ester formation .
Table 1: Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | DMF | 80°C | 65-75 |
| 2 | TEA | DCM | RT | 80-85 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., methoxy groups at 2,5-positions and piperidinyl-phenyl linkage) .
- HPLC: Quantifies purity (>95%) and detects impurities from incomplete sulfonylation or oxidation byproducts .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 445.16) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- In-vitro enzyme assays: Target engagement studies (e.g., inhibition of proteases or kinases) using fluorescence-based readouts .
- Cytotoxicity profiling: MTT assays in cell lines (e.g., HepG2, HEK293) to establish IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity across studies?
- Experimental replication: Standardize solvent purity, reaction time, and quenching methods to minimize variability .
- Statistical design of experiments (DoE): Use factorial designs to isolate factors affecting yield (e.g., temperature, stoichiometry) and identify optimal conditions .
- Meta-analysis: Compare bioactivity data across studies by normalizing assay protocols (e.g., ATP concentrations in kinase assays) .
Q. What strategies are effective for improving the compound’s solubility and bioavailability without altering its core pharmacophore?
- Co-solvent systems: Use DMSO/PEG-400 mixtures in preclinical formulations to enhance aqueous solubility .
- Prodrug modification: Introduce hydrolyzable groups (e.g., acetylated methoxy) to increase membrane permeability, followed by enzymatic cleavage in vivo .
Q. How can computational modeling guide the optimization of its binding affinity for specific molecular targets?
- Molecular docking: Screen against crystal structures of target proteins (e.g., COX-2 or HDACs) to prioritize substituent modifications .
- QSAR studies: Correlate electronic properties (e.g., Hammett constants of methoxy groups) with activity to predict improved derivatives .
Table 2: Example SAR Insights
| Modification | Effect on IC (Target X) | Source |
|---|---|---|
| Methoxy → Ethoxy | 2-fold decrease | |
| 2-Oxopiperidine → 3-Oxopiperidine | Loss of activity |
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
- Process analytical technology (PAT): Implement inline HPLC monitoring to track intermediate purity during scale-up .
- Catalyst optimization: Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to simplify purification .
Methodological Guidance
- For structural elucidation: Combine H-C HSQC NMR with IR spectroscopy to resolve ambiguities in sulfonamide vs. sulfonate configurations .
- For bioactivity validation: Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm target engagement and rule out assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
